molecular formula C11H14FNO2 B13571426 Tert-butyl 2-amino-4-fluorobenzoate

Tert-butyl 2-amino-4-fluorobenzoate

Cat. No.: B13571426
M. Wt: 211.23 g/mol
InChI Key: XQPPFRAWMNHKLB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-fluorobenzoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with an amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-fluorobenzoate typically involves the esterification of 2-amino-4-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-2-fluorobenzoate
  • Tert-butyl 4-bromo-2-fluorobenzoate
  • Tert-butyl 4-chloro-2-fluorobenzoate

Uniqueness

Tert-butyl 2-amino-4-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl ester group also imparts unique steric and electronic properties, influencing its overall behavior in chemical and biological systems.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 2-amino-4-fluorobenzoate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3

InChI Key

XQPPFRAWMNHKLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)N

Origin of Product

United States

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